3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
Description
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPREDXOGBFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the chromenone core with a methoxyphenol derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Fluorobenzoate Moiety: The final step involves esterification with 4-fluorobenzoic acid, typically in the presence of a catalyst like DMAP (4-dimethylaminopyridine) and a dehydrating agent such as DCC.
Chemical Reactions Analysis
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Scientific Research Applications
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The biological and pharmacokinetic profiles of chromene derivatives are highly sensitive to substituent variations. Below is a comparison with key analogues:
Compound 1 : 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-Methylbenzoate ()
- Structure : Methoxy group at ortho-position (2-methoxy) on the phenyl ring; methyl substituent on benzoate.
- Key Data: Molecular weight: ~400–420 g/mol. Demonstrated stable binding to AChE/BChE (MM/GBSA study) .
- Comparison: The ortho-methoxy group may sterically hinder enzyme interactions compared to the meta-substituted target compound.
Compound 2 : 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-Fluorobenzoate ()
- Structure: Methoxy group at para-position (4-methoxyphenoxy); methyl group at chromen position 2.
- Key Data :
- Molecular formula: C24H17FO6; mass 420.392 g/mol.
- Comparison : The para-methoxy configuration may enhance π-π stacking in enzyme pockets, but the additional methyl group at position 2 could increase steric bulk, reducing flexibility.
Compound 3 : 3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-Methylbenzoate ()
- Structure : Chlorophenyl and trifluoromethyl groups; methyl benzoate.
- Key Data :
- Molecular weight: 458.8 g/mol; XLogP3: 6.5 (high lipophilicity).
- Comparison: The electron-withdrawing Cl and CF3 groups enhance stability but may reduce solubility. The absence of a methoxyphenoxy group likely alters binding mode compared to the target compound.
Physicochemical and Pharmacokinetic Properties
A summary of critical properties is provided in Table 1:
Table 1. Comparative Properties of Chromene Derivatives
*Inferred from similar chromene derivatives.
Key Observations:
- Lipophilicity : Electron-withdrawing groups (e.g., fluorine in the target compound) reduce LogP compared to methyl or trifluoromethyl substituents.
- BBB Permeation : Compounds with molecular weights <500 g/mol and moderate LogP (3–4) are more likely to cross the BBB .
- 3-methoxy) may influence safety .
AChE/BChE Inhibition ():
- Compound 1 : Strong inhibitor (MM/GBSA binding energy data) due to optimal steric and electronic complementarity with AChE/BChE active sites .
- Target Compound: The 3-methoxyphenoxy group may enhance hydrogen bonding with catalytic serine residues, while 4-fluorobenzoate improves affinity via dipole interactions.
Impact of Fluorine vs. Methyl (Compound 1 vs. Target):
- However, methyl’s hydrophobicity may enhance van der Waals contacts in certain pockets.
Recommendations :
Synthesize the target compound and validate AChE/BChE inhibition via enzymatic assays.
Conduct comparative ADMET studies with Compounds 1–3 to assess toxicity and pharmacokinetics.
Explore hybrid derivatives (e.g., combining 3-methoxyphenoxy with trifluoromethyl groups) to enhance potency and solubility.
This analysis underscores the importance of substituent positioning and electronic effects in designing chromene-based therapeutics.
Biological Activity
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a compound belonging to the class of chromone derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C22H18F O5
- Molecular Weight : 374.38 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of chromone derivatives, including 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate, has been extensively studied. These compounds exhibit various pharmacological effects such as anti-inflammatory, anticancer, and antioxidant activities.
Antioxidant Activity
Research indicates that chromone derivatives possess significant antioxidant properties. They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain chromone derivatives effectively reduce oxidative damage in cellular models .
Anti-inflammatory Activity
Chromones have also been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in treating inflammatory disorders .
Anticancer Activity
The anticancer potential of chromone derivatives is another area of significant interest. Various studies have reported that these compounds induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, specific derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating their potency .
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives is highly dependent on their structural features. Modifications at specific positions on the chromone ring can enhance or diminish their pharmacological effects. For instance:
- The presence of electron-withdrawing groups (like fluorine) can increase biological activity by enhancing binding affinity to target enzymes.
- Substituents such as methoxy groups can influence solubility and bioavailability, affecting the overall efficacy of the compound .
Case Studies
- Inhibition of Cholinesterases : A study evaluated the inhibitory effects of various chromone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain modifications led to enhanced inhibitory activity against these enzymes, which are crucial targets in Alzheimer's disease therapy .
- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on MCF-7 breast cancer cells revealed that specific derivatives exhibited significant antiproliferative effects, with IC50 values ranging from 5 to 20 μM depending on the structural modifications .
Q & A
Q. What are the established synthetic routes for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate?
The synthesis typically involves multi-step reactions, including:
- Esterification : Coupling the chromenone core (4-oxo-4H-chromen-7-ol) with 4-fluorobenzoic acid derivatives using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Nucleophilic substitution : Introducing the 3-methoxyphenoxy group via SN2 reactions under basic conditions (e.g., K₂CO₃ in acetone or DMF).
- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent, catalyst) are optimized to maximize yield (>70%) and purity (>95%) .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation employs:
- X-ray crystallography : Using programs like SHELXL for refinement to determine bond lengths, angles, and stereochemistry .
- Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic fluorobenzoyl signals at δ 7.1–8.2 ppm). Mass spectrometry (HR-MS) confirms molecular weight (e.g., m/z 420.39 for C₂₄H₁₇FO₆) .
Q. What preliminary biological activities have been reported for this compound?
Chromenone derivatives exhibit:
- Enzyme inhibition : Modulation of kinases or hydrolases due to the fluorobenzoyl group’s electron-withdrawing properties.
- Anticancer potential : Preliminary cytotoxicity assays (e.g., SRB assay) show IC₅₀ values in the micromolar range against cancer cell lines .
Advanced Research Questions
Q. What methodologies are used to investigate enzyme interaction mechanisms?
Advanced studies employ:
- Kinetic assays : Measuring inhibition constants (Kᵢ) via Lineweaver-Burk plots to determine competitive/non-competitive binding.
- Molecular docking : Simulations (e.g., AutoDock Vina) to predict binding poses with targets like COX-2 or EGFR kinases.
- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
SAR strategies include:
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Key challenges and solutions:
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Validate compound purity (>98%) via HPLC before assays.
- Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to reduce variability.
- Stereochemical factors : Confirm absolute configuration via X-ray crystallography to rule out enantiomer-related activity differences .
Q. What strategies improve synthetic yield and scalability?
Optimization focuses on:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for efficient coupling reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Flow chemistry : Continuous reactors for large-scale production with reduced byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
